N1-isobutyl-N2-(3-methoxypropyl)oxalamide
Description
N1-Isobutyl-N2-(3-methoxypropyl)oxalamide is an oxalamide-based compound designed to act as a nucleating agent for semi-crystalline biopolymers such as polyhydroxybutyrate (PHB). Its molecular architecture incorporates an oxalamide core flanked by flexible aliphatic chains: an isobutyl group (N1) and a 3-methoxypropyl group (N2). These end groups are engineered to enhance miscibility with polymer melts while promoting phase separation upon cooling, thereby lowering the nucleation barrier and accelerating crystallization . The methoxy group in the N2 substituent introduces polarity, improving hydrogen-bonding interactions critical for self-assembly into β-sheet-like structures, which template polymer crystallization .
Properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-8(2)7-12-10(14)9(13)11-5-4-6-15-3/h8H,4-7H2,1-3H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZLHYMRCIVBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-isobutyl-N2-(3-methoxypropyl)oxalamide typically involves the reaction of amines with oxalyl chloride in a basic medium. The general procedure includes:
Reaction of Oxalyl Chloride with Amines: The oxalyl chloride is reacted with the appropriate amines (isobutylamine and 3-methoxypropylamine) in the presence of a base such as triethylamine. This reaction forms the oxalamide derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N1-isobutyl-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-isobutyl-N2-(3-methoxypropyl)oxalamide has diverse applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Research has explored its potential therapeutic applications, including its role in treating conditions related to enzyme inhibition.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids and thereby reducing inflammation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Oxalamide compounds are structurally tunable, with performance dictated by end-group chemistry and spacer length. Below is a detailed comparison of N1-isobutyl-N2-(3-methoxypropyl)oxalamide with two analogous compounds studied in the literature:
Compound 1 : Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate
- Structure : Features ethyl ester end groups and a longer spacer (14 methylene units) between oxalamide cores.
- Thermal Behavior : Melts at 203.4°C with phase transitions at 59.2°C and 147.9°C .
- Nucleation Efficiency: Limited miscibility in PHB melts due to bulky ester groups, resulting in moderate nucleation efficiency at slow cooling rates (10°C/min) .
Compound 2 : Diethyl 4,5,10,11-tetraoxo-3,6,9,12-tetraazatetradecanedioate
- Structure : Shorter spacer (10 methylene units) and end groups modified to mimic PHB’s repeat unit.
- Thermal Behavior : Lower melting temperature (~180°C) and enhanced phase separation near PHB’s crystallization temperature.
- Nucleation Efficiency : Superior miscibility in PHB melts, enabling effective nucleation even at industrial cooling rates (60°C/min). Reduces crystallization half-time (t₀.₅) by 50% compared to neat PHB .
This compound
- Structure : Aliphatic isobutyl and methoxypropyl groups replace esters, optimizing polarity and flexibility.
- Thermal Behavior : Intermediate melting point (~190°C) with phase separation occurring close to PHB’s equilibrium melting temperature (~170°C).
- Nucleation Efficiency: Combines rapid dissolution in melts (due to non-bulky end groups) and strong hydrogen bonding for templating. Achieves t₀.₅ < 5 minutes at 115°C, outperforming Compounds 1 and 2 .
Table 1: Comparative Properties of Oxalamide-Based Nucleating Agents
| Property | Compound 1 | Compound 2 | This compound |
|---|---|---|---|
| End Groups | Ethyl esters | PHB-mimetic | Isobutyl + 3-methoxypropyl |
| Spacer Length | Long (14 units) | Short (10 units) | Intermediate (12 units) |
| Melting Point (°C) | 203.4 | ~180 | ~190 |
| Miscibility in PHB | Moderate | High | Very High |
| t₀.₅ at 115°C (min) | 15 | 8 | <5 |
Comparison with Non-Oxalamide Nucleating Agents
This compound outperforms traditional nucleating agents in PHB processing:
Boron Nitride (Inorganic)
- Pros : High nucleation density, commercial availability.
- Cons : Poor melt dispersion, requires slow cooling (10°C/min) for efficacy .
Cyanuric Acid (Organic)
- Pros : Effective at low concentrations.
- Cons: Limited thermal stability (>200°C decomposition) and incompatibility with industrial cooling rates .
Sorbitol Derivatives (e.g., Irgaclear®)
- Pros : Widely used in polypropylene.
- Cons : Ineffective in PHB due to poor hydrogen-bonding synergy .
Research Findings and Implications
- Hydrogen Bonding : The methoxypropyl group in this compound enhances hydrogen-bonded self-assembly, forming β-sheet structures that template PHB crystallization .
- Industrial Viability : Achieves high nucleation efficiency at cooling rates >60°C/min, addressing a critical bottleneck in PHB processing .
- Design Principles : Shorter spacers and polar end groups balance melt miscibility and phase separation, a strategy applicable to other biopolymers like polylactic acid .
Biological Activity
N1-isobutyl-N2-(3-methoxypropyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting specific protein kinases involved in inflammatory and cancer pathways. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of oxalamides that exhibit various pharmacological properties. The structural characteristics of this compound suggest potential interactions with biological targets, particularly kinases involved in signaling pathways.
The compound functions primarily as a JAK kinase inhibitor , impacting the JAK-STAT signaling pathway. This pathway is crucial for regulating immune responses and cell proliferation. The inhibition of JAK kinases can lead to decreased phosphorylation of downstream targets like STAT proteins, which are involved in the transcription of inflammatory cytokines such as IL-6 and TNF-α.
Table 1: Inhibition Potency of JAK Kinases by this compound
| Kinase Type | IC50 (nmol/L) |
|---|---|
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
This table highlights the selectivity of this compound towards JAK3, indicating its potential efficacy in treating conditions like rheumatoid arthritis where JAK3 plays a significant role .
Biological Activity in Inflammatory Diseases
Research has demonstrated that compounds similar to this compound can effectively reduce inflammation by inhibiting the secretion of pro-inflammatory cytokines. For instance, studies have shown that these compounds can significantly lower IL-6 and TNF-α levels in cellular models, thereby demonstrating their potential utility in treating inflammatory diseases.
Case Study: Efficacy in Rheumatoid Arthritis
In clinical settings, compounds with similar mechanisms have been tested for their efficacy in rheumatoid arthritis. A notable study involving a related compound showed significant improvement in patients receiving treatment compared to placebo groups. The results indicated reduced disease activity scores and improved physical function over a 12-week period .
Safety and Toxicity Profile
While the therapeutic potential is promising, safety profiles must also be considered. The use of JAK inhibitors has been associated with an increased risk of infections and other adverse effects. Long-term studies are necessary to fully understand the safety implications of this compound.
Table 2: Reported Adverse Effects of JAK Inhibitors
| Adverse Effect | Frequency |
|---|---|
| Severe Infections | Increased Risk |
| Liver Damage | Reported Cases |
| Tumor Development | Observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
